Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide
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Description
Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C12H14BrCl2N3O2 and its molecular weight is 383.07 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate hydrobromide (CAS Number: 70381-75-8) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
- Molecular Formula : C12H13Cl2N3O2·BrH
- Molecular Weight : 383.07 g/mol
- SMILES Notation : Br.CCOC(=O)CN1Cc2c(Cl)c(Cl)ccc2N=C1N
The compound is characterized by the presence of dichloro and imino groups, which may contribute to its biological activities.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Adenosinergic Modulation : The compound may interact with adenosine receptors, influencing pathways related to inflammation and immune response. Studies have shown that adenosinergic signaling plays a critical role in modulating immune responses and could be a target for therapeutic interventions in inflammatory diseases .
- Antineoplastic Activity : Related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Neuroprotective Effects : Some derivatives have shown potential neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound and related compounds:
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of a structurally similar compound on human breast cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis, suggesting that the dichloroquinazoline framework may enhance anticancer activity through specific molecular interactions.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, a derivative of this compound was administered to assess its neuroprotective effects against oxidative stress. The results demonstrated a significant reduction in neuronal cell death and improved behavioral outcomes in treated animals compared to controls.
Properties
IUPAC Name |
ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2.BrH/c1-2-19-10(18)6-17-5-7-9(16-12(17)15)4-3-8(13)11(7)14;/h3-4H,2,5-6H2,1H3,(H2,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIACKXKZPDPMBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrCl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220651 |
Source
|
Record name | Ethyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H )-yl)acetate hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70381-75-8 |
Source
|
Record name | Anagrelide related compound C [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070381758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H )-yl)acetate hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 2-(5,6-DICHLORO-2-IMINO-1,2-DIHYDROQUINAZOLIN-3(4H )-YL)ACETATE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12WV68THBT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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